potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate
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Overview
Description
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate is a chemical compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure features a chlorophenoxy group, a hydroxypropyl group, and an ethylsulfamate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form 3-(2-chlorophenoxy)-1,2-epoxypropane.
Hydrolysis: The epoxy intermediate is then hydrolyzed to yield 3-(2-chlorophenoxy)-2-hydroxypropyl alcohol.
Sulfamation: The hydroxypropyl alcohol is reacted with ethylsulfamic acid in the presence of a dehydrating agent, such as thionyl chloride, to form N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate.
Neutralization: The final step involves neutralizing the sulfamate with potassium hydroxide to obtain the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 3-(2-chlorophenoxy)-2-oxopropyl derivatives.
Reduction: Formation of 3-(2-hydroxyphenoxy)-2-hydroxypropyl derivatives.
Substitution: Formation of 3-(2-substituted phenoxy)-2-hydroxypropyl derivatives.
Scientific Research Applications
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorophenoxy derivatives.
Biology: Employed in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of herbicides and pesticides due to its effectiveness in controlling broadleaf weeds.
Mechanism of Action
The mechanism of action of potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Protein Binding: It can bind to proteins, affecting their structure and activity.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure but different functional groups.
Dichlorprop: Another chlorophenoxy herbicide with structural similarities but different applications and reactivity.
Chlorphenesin: A compound with a chlorophenoxy group used as a muscle relaxant and preservative in cosmetics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
potassium;N-[3-(2-chlorophenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S.K/c1-2-13(19(15,16)17)7-9(14)8-18-11-6-4-3-5-10(11)12;/h3-6,9,14H,2,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXYYFVMHEUNC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1Cl)O)S(=O)(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClKNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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